molecular formula C13H17N3O B11875803 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one

4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B11875803
M. Wt: 231.29 g/mol
InChI Key: HWBHUADGYOFFHP-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-1,8-diazaspiro[45]decan-2-one is a heterocyclic compound that features a spirocyclic structure with a pyridine ring attached to a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-1,8-diazaspiro[45]decan-2-one can be achieved through a multi-step process One common method involves the reaction of pyridine-3-carboxaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then subjected to cyclization under acidic conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazaspirodecane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spirocyclic core.

Scientific Research Applications

4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in the arrangement of the spirocyclic core.

    2,4-Diaminopyrimidine Derivatives: These compounds possess a pyrimidine ring and have been studied for their antitumor properties.

Uniqueness

4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-pyridin-3-yl-1,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C13H17N3O/c17-12-8-11(10-2-1-5-15-9-10)13(16-12)3-6-14-7-4-13/h1-2,5,9,11,14H,3-4,6-8H2,(H,16,17)

InChI Key

HWBHUADGYOFFHP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(CC(=O)N2)C3=CN=CC=C3

Origin of Product

United States

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